molecular formula C5H10ClN5 B13560270 5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride

5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride

Cat. No.: B13560270
M. Wt: 175.62 g/mol
InChI Key: MMRSFVOOPOGZHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride is a chemical compound with the molecular formula C5H9N5·HCl It is known for its unique structure, which includes an azetidine ring and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride typically involves the reaction of azetidine derivatives with tetrazole precursors under specific conditions. One common method includes the use of azetidine-3-methanol and sodium azide in the presence of a suitable solvent and catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The tetrazole ring allows for nucleophilic substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of azetidine-3-carboxylic acid derivatives.

    Reduction: Formation of azetidine-3-methanol derivatives.

    Substitution: Formation of various substituted tetrazoles depending on the nucleophile used.

Scientific Research Applications

5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride
  • 5-(azetidin-3-yl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride

Uniqueness

5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride is unique due to its combination of an azetidine ring and a tetrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C5H10ClN5

Molecular Weight

175.62 g/mol

IUPAC Name

5-(azetidin-3-ylmethyl)-2H-tetrazole;hydrochloride

InChI

InChI=1S/C5H9N5.ClH/c1(4-2-6-3-4)5-7-9-10-8-5;/h4,6H,1-3H2,(H,7,8,9,10);1H

InChI Key

MMRSFVOOPOGZHA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CC2=NNN=N2.Cl

Origin of Product

United States

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